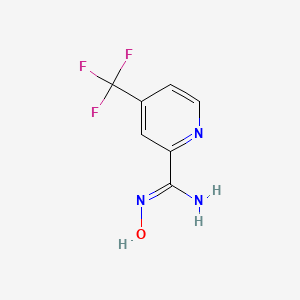
1-(Chloromethyl)-2-ethyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an ethyl group, and a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, resulting in the formation of 2-ethyl-3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(Chloromethyl)-3-ethylbenzene:
1-(Chloromethyl)-4-fluorobenzene: The position of the fluorine atom is different, which can impact its reactivity and interactions with other molecules
The presence of both the ethyl and fluorine groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C9H10ClF |
|---|---|
Molekulargewicht |
172.63 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
FLKRJMQQNNWSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)

![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)


